molecular formula C16H18ClN3 B3126870 N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]cyclohexanamine CAS No. 338392-64-6

N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]cyclohexanamine

Cat. No.: B3126870
CAS No.: 338392-64-6
M. Wt: 287.79 g/mol
InChI Key: XENWJGABWGLCKL-UHFFFAOYSA-N
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Description

N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]cyclohexanamine is a chemical compound with the molecular formula C16H18ClN3. This compound features a unique structure that includes a chloro-substituted phenyl group, an imidazole ring, and a cyclohexanamine moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]cyclohexanamine typically involves the condensation of 5-chloro-2-phenyl-1H-imidazole-4-carbaldehyde with cyclohexanamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding imidazole carboxylic acids.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted phenyl-imidazole derivatives.

Scientific Research Applications

N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]cyclohexanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]aniline
  • N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]benzylamine

Uniqueness

N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]cyclohexanamine is unique due to its cyclohexanamine moiety, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may influence its solubility, stability, and interaction with biological targets, making it a compound of particular interest in research and development.

Properties

IUPAC Name

1-(5-chloro-2-phenyl-1H-imidazol-4-yl)-N-cyclohexylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3/c17-15-14(11-18-13-9-5-2-6-10-13)19-16(20-15)12-7-3-1-4-8-12/h1,3-4,7-8,11,13H,2,5-6,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENWJGABWGLCKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N=CC2=C(NC(=N2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]cyclohexanamine
Reactant of Route 2
N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]cyclohexanamine
Reactant of Route 3
N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]cyclohexanamine
Reactant of Route 4
N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]cyclohexanamine
Reactant of Route 5
N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]cyclohexanamine
Reactant of Route 6
N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]cyclohexanamine

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